molecular formula C32H35ClN18O10S6 B1668857 Cefmenoxime hydrochloride CAS No. 75738-58-8

Cefmenoxime hydrochloride

Numéro de catalogue: B1668857
Numéro CAS: 75738-58-8
Poids moléculaire: 1059.6 g/mol
Clé InChI: MPTNDTIREFCQLK-HRAACVKBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le chlorhydrate de cefmenoxime est un antibiotique céphalosporine de troisième génération à large spectre. Il est généralement utilisé dans le traitement des infections gynécologiques et obstétricales chez la femme. Ce composé présente une forte activité contre une grande variété de bactéries à Gram positif et à Gram négatif .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de cefmenoxime implique plusieurs étapes. Le processus commence par l'alkylation du 2-hydroxyimino-3-oxobutanoate d'éthyle avec du sulfate de diméthyle, suivie d'une halogénation avec du brome moléculaire. Le composé résultant est ensuite traité avec de la thiourée pour former du (Z)-2-(2-amino-4-thiazolyl)-2-méthoxyiminoacétate d'éthyle. Ce composé intermédiaire subit d'autres réactions, notamment une acylation et une saponification, pour donner le produit final .

Méthodes de production industrielle

Pour la production à l'échelle industrielle, le processus est optimisé pour garantir un rendement et une pureté élevés. Le matériau de départ, 7-ATCA.HCl, est soumis à des réactions d'acylation dans des conditions contrôlées. Le produit final, le chlorhydrate de cefmenoxime, est obtenu par une série d'étapes de purification pour éliminer les impuretés et garantir la conformité aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Acid-Base Reactions and Salt Formation

Cefmenoxime hydrochloride is formed via protonation of the sodium salt intermediate with hydrochloric acid . The zwitterionic nature of the molecule (pKa values ≈ 2.5 for carboxylate and 8.5 for amino groups) allows for solubility adjustments:

Condition Effect
pH < 3Precipitates due to protonation of the carboxylate group .
pH 5–7Stable in aqueous solutions; used in intravenous formulations .

Thermal Decomposition

Under thermal stress (>200°C), this compound decomposes into hazardous byproducts :

Decomposition Pathway Products
Thermal degradationCO, CO₂, H₂S, nitrogen oxides, and phosgene
Photolytic degradationNot observed under standard storage conditions .
  • Stability Note : The compound remains stable at room temperature but requires protection from moisture .

Hydrolysis and β-Lactam Stability

The β-lactam ring is critical for antibacterial activity. Cefmenoxime exhibits resistance to hydrolysis by most β-lactamases :

Condition Reactivity
Enzymatic hydrolysis (β-lactamases)Minimal degradation due to methoxyimino side chain steric hindrance .
Acidic hydrolysis (pH 2–3)Partial ring opening reduces efficacy .
  • Kinetic Data : Half-life in plasma is ~1 hour, primarily due to renal excretion rather than chemical degradation .

Surfactant Interactions in Nanoparticle Formation

Surfactants like Tween 80 alter crystallization dynamics during nanoparticle synthesis :

Surfactant Effect on Particle Morphology
Tween 80Reduces particle aggregation and stabilizes amorphous form (260 nm size).
SDSNo significant impact on stability .

Applications De Recherche Scientifique

Pharmacological Profile

Mechanism of Action
Cefmenoxime exerts its bactericidal effects by inhibiting cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the crosslinking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly effective against both Gram-positive and Gram-negative bacteria .

Spectrum of Activity
Cefmenoxime is effective against a wide range of pathogens, including:

  • Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria: Escherichia coli, Haemophilus influenzae

It is also noted for its stability against various beta-lactamases, which are enzymes produced by some bacteria that confer resistance to other antibiotics .

Clinical Applications

Cefmenoxime is primarily indicated for the treatment of:

  • Otitis externa and otitis media: Common ear infections where cefmenoxime shows high efficacy.
  • Sinusitis: Effective in treating bacterial sinus infections.
  • Urinary tract infections: Comparable efficacy to other cephalosporins in clinical settings.
  • Postoperative infections and gonorrhea: Demonstrated effectiveness in various surgical and sexually transmitted infections .

Research Applications

Cefmenoxime is utilized in various research contexts:

Microbiological Studies

Cefmenoxime is frequently employed in antimicrobial susceptibility testing. It serves as a standard antibiotic in:

  • Disk diffusion methods
  • Minimum inhibitory concentration (MIC) assessments

Recent studies have shown its potent activity against strains of Haemophilus influenzae, with MIC values as low as 0.063 µg/mL .

Eukaryotic Cell Culture

Research has also explored the cytotoxicity of cefmenoxime on human corneal endothelial cells. A study indicated that cefmenoxime was the least toxic among several antibiotics tested, suggesting its safety for use in ocular applications .

Case Studies

  • Nasal Nebulizer Therapy for Acute Rhinosinusitis
    A clinical study investigated the effectiveness of nasal nebulizer therapy using this compound combined with povidone iodine for treating acute rhinosinusitis in children. The results demonstrated significant improvement in symptoms compared to control groups .
  • In Vitro Efficacy Against Biofilm Formation
    Research highlighted cefmenoxime's effectiveness against bacterial biofilms, which are often resistant to conventional treatments. This property makes it a candidate for further studies on chronic infections associated with biofilm-forming bacteria .

Mécanisme D'action

The bactericidal activity of cefmenoxime hydrochloride results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). This compound is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases. The molecular targets include peptidoglycan synthase FtsI and penicillin-binding protein 1A .

Comparaison Avec Des Composés Similaires

Activité Biologique

Cefmenoxime hydrochloride is a third-generation cephalosporin antibiotic known for its broad-spectrum activity against various gram-positive and gram-negative bacteria. This article explores its biological activity, mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Overview of this compound

  • Chemical Structure : Cefmenoxime is a semisynthetic beta-lactam antibiotic.
  • Drug Classification : Third-generation cephalosporin.
  • Indications : Primarily used in treating gynecologic and obstetric infections, as well as other bacterial infections.

Cefmenoxime exerts its bactericidal effects by inhibiting cell wall synthesis. It achieves this through:

  • Affinity for Penicillin-Binding Proteins (PBPs) : Cefmenoxime binds to PBPs, disrupting the peptidoglycan layer of bacterial cell walls, ultimately leading to cell lysis and death .
  • Resistance to Beta-Lactamases : It is stable against various beta-lactamases, including penicillinases and some cephalosporinases, enhancing its efficacy against resistant strains .

Pharmacokinetics

  • Bioavailability : Approximately 100% following intramuscular injection.
  • Protein Binding : 50-70%.
  • Half-Life : Approximately 1 hour.
  • Metabolism : Not appreciably metabolized; primarily eliminated unchanged.

Clinical Efficacy

Cefmenoxime has demonstrated significant clinical efficacy in various infections. A study involving 105 patients revealed:

  • Infection Types : Skin infections (33), pulmonary infections (22), urinary tract infections (30), and septicemia (20).
  • Clinical Cure Rate : 86 out of 105 infections were clinically cured.
  • Dosage Regimen : Administered at dosages ranging from 4 to 12 g per day intravenously for durations between 1.5 to 51 days .

Data Table: Clinical Study Results

Infection TypeNumber of PatientsClinical Cure Rate (%)
Skin Infections3378
Pulmonary Infections2282
Urinary Tract Infections3090
Septicemia2080
Total 105 82

Case Studies

  • Mouse Model Study :
    • Cefmenoxime increased survival in a mouse model infected with Klebsiella pneumoniae, with a median survival dose (SD50) of 7.6 mg/kg .
  • Nasal Nebulizer Therapy :
    • A study assessing the effectiveness of cefmenoxime via nebulization reported a cure rate of 68% for patients with respiratory infections .

Safety Profile

Safety evaluations indicated that cefmenoxime is generally well-tolerated, with some transient reactions observed:

  • Common adverse effects included eosinophilia, diarrhea, leukopenia, rash, and elevated liver enzyme levels.
  • The overall incidence of adverse reactions was low, suggesting a favorable safety profile in clinical use .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Cefmenoxime hydrochloride, and how do reaction conditions influence yield?

this compound is synthesized via multi-step processes involving methylation, bromination, cyclization, and acylation. A representative route begins with the methylation of ethyl 3-oxo-2-hydroxyimino butyrate (I) to form intermediate (II), followed by bromination to yield (III). Cyclization with thiourea produces the thiazole core (IV), which undergoes further acylation and hydrolysis. The final cephalosporin backbone is assembled via condensation with 7-aminocephalosporanic acid derivatives, followed by deprotection and purification steps . Critical factors include solvent selection (e.g., ethanol for cyclization), temperature control during acylation, and stoichiometric ratios to minimize side products.

Q. How are spectroscopic methods (IR, NMR, UV-Vis) applied to confirm the identity of this compound?

  • Infrared Spectroscopy (IR): The compound is analyzed using potassium bromide disks, with absorption bands compared to reference standards. Key peaks include C=O stretches (~1770 cm⁻¹ for β-lactam) and N-H bends (~1650 cm⁻¹ for amides) .
  • NMR: In deuterated DMSO, the 1H^1H-NMR spectrum shows distinct singlets for the methoxyimino group (δ ~3.8 ppm) and thiazole protons (δ ~6.9–7.2 ppm), with intensity ratios aiding structural confirmation .
  • UV-Vis: A solution in pH 6.8 phosphate buffer exhibits characteristic absorption maxima (e.g., ~270 nm), validated against reference standards .

Q. What pharmacopeial standards govern the quality control of this compound?

Key tests include:

  • pH (2.8–3.3) for aqueous solutions .
  • Water content (≤1.5% via Karl Fischer titration) .
  • Purity assays via HPLC, targeting related substances (e.g., 1-methyl-1H-tetrazole-5-thiol) with ≤1.0% impurities .
  • Optical rotation (+60° to +70° in specific solvents) to confirm enantiomeric purity .

Advanced Research Questions

Q. How can UHPLC-TOF-MS resolve contradictions in impurity profiling of this compound?

A validated UHPLC-TOF-MS method (Waters HSS T3 column, 0.1% formic acid/acetonitrile gradient) identifies 15 related substances in commercial batches. High-resolution mass spectra and fragmentation patterns distinguish degradation products (e.g., β-lactam ring-opened species) from synthetic intermediates. For example, a peak at m/z 512.1 (M+H+^+) corresponds to desmethylcefmenoxime, requiring method optimization to avoid co-elution with matrix components .

Q. What methodological considerations are critical for near-infrared (NIR) spectroscopy models in quantifying this compound?

  • Calibration Design: Cluster analysis partitions samples (36 calibration, 17 validation batches) to ensure diversity in moisture (0.22–0.26% RMSE) and potency (1.19–1.66% RMSE) .
  • Wavelength Selection: Optimal ranges (e.g., 1100–2500 nm) are chosen to avoid spectral noise from excipients.
  • Preprocessing: Savitzky-Golay smoothing and multiplicative scatter correction enhance signal-to-noise ratios .

Q. How do polymer impurities impact the stability of this compound formulations?

Polymerization occurs via β-lactam ring opening under high humidity or elevated temperatures. Size-exclusion chromatography (SEC) coupled with MS detects dimers (MW ~1023 Da) and trimers, which reduce antimicrobial efficacy. Accelerated stability studies (40°C/75% RH) show polymer levels increase by 0.5–1.2% over 6 months, necessitating strict storage at ≤25°C in desiccated environments .

Q. What strategies address discrepancies in bioanalytical data during comparative efficacy studies?

Example: Discrepancies in MIC (minimum inhibitory concentration) values for Pseudomonas aeruginosa may arise from inoculum size variations. Standardized broth microdilution (CLSI M07-A10 guidelines) with controlled bacterial density (5 × 105^5 CFU/mL) and cation-adjusted Mueller-Hinton broth reduces variability. Cross-validation with LC-MS/MS quantifies drug degradation during incubation .

Q. Regulatory and Compliance Considerations

Q. Why was this compound discontinued in some markets, and how does this affect current research?

Discontinuation (e.g., in the U.S.) reflects shifts toward broader-spectrum cephalosporins. Researchers must source compliant reference standards (e.g., USP-grade) and adhere to updated pharmacopeial monographs (e.g., JP17) for impurity limits and sterility testing .

Propriétés

Numéro CAS

75738-58-8

Formule moléculaire

C32H35ClN18O10S6

Poids moléculaire

1059.6 g/mol

Nom IUPAC

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/2C16H17N9O5S3.ClH/c2*1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7;/h2*5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29);1H/b2*21-8+;/t2*9-,13-;/m11./s1

Clé InChI

MPTNDTIREFCQLK-HRAACVKBSA-N

SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl

SMILES isomérique

CN1N=NN=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)C(=O)O.CN1N=NN=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)C(=O)O.Cl

SMILES canonique

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl

Apparence

Solid powder

Key on ui other cas no.

75738-58-8

Pictogrammes

Irritant; Health Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Numéros CAS associés

65085-01-0 (Parent)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Cefmenoxime Hydrochloride;  SCE 1365 hydrochloride;  AB 50912 hemihydrochloride;  EINECS 278-299-4;  Cefmenoxime hemihydrochloride;  Cefmenoxime HCl;  SCE1365;  Hydrochloride, Cefmenoxime;  SCE 1365;  SCE-1365; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
Cefmenoxime hydrochloride
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
Cefmenoxime hydrochloride
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
Cefmenoxime hydrochloride
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
Cefmenoxime hydrochloride
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
Cefmenoxime hydrochloride
2,6-Bis(1,1-dimethylethyl)-3-methylpyridine
Cefmenoxime hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.